4,4-Diphenyl-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

837-66-1 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4,4-diphenylbut-3-en-2-one |

InChI |

InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

KCHQXPGUJBVNTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 4,4-Diphenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen-Schmidt condensation stands as a cornerstone reaction in organic synthesis, providing an efficient pathway to α,β-unsaturated ketones, known as chalcones. This guide offers a comprehensive exploration of the Claisen-Schmidt condensation specifically tailored for the synthesis of 4,4-diphenyl-3-buten-2-one, a valuable intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of product purification and characterization. This document is designed to equip researchers with the necessary knowledge to successfully and reliably synthesize this target molecule.

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is of paramount importance in the synthesis of chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone.[3][4] Chalcones and their derivatives are prevalent in natural products and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for drug discovery.[4][5][6]

The synthesis of this compound from benzophenone and acetone serves as a classic example of the Claisen-Schmidt condensation. In this specific case, acetone, which contains acidic α-hydrogens, acts as the nucleophile after deprotonation, while benzophenone, lacking α-hydrogens, serves as the electrophilic carbonyl component.[7] This specific arrangement prevents self-condensation of the aromatic ketone, leading to a more controlled reaction and higher yield of the desired crossed product.[2]

Mechanistic Insights: A Step-by-Step Walkthrough

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a well-defined sequence of steps:

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from acetone by a base, typically a hydroxide ion (e.g., from NaOH or KOH).[6][7] This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[8] The choice of a base is crucial; it must be strong enough to deprotonate the ketone but should not promote side reactions.[9]

-

Nucleophilic Attack: The newly formed acetone enolate then attacks the electrophilic carbonyl carbon of benzophenone.[7][8] This step leads to the formation of a tetrahedral intermediate, an alkoxide.

-

Protonation: The alkoxide intermediate is subsequently protonated by a proton source, typically water or the alcohol solvent, to yield a β-hydroxy ketone, also known as an aldol adduct.[7]

-

Dehydration: Under the reaction conditions, this β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule).[7][8] This elimination is facilitated by the abstraction of another α-hydrogen by the base, leading to the formation of a stable, conjugated α,β-unsaturated ketone system.[10] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[11]

Below is a visual representation of the reaction mechanism.

Claisen-Schmidt Condensation Mechanism

Experimental Protocol: A Practical Guide

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Benzophenone | C₁₃H₁₀O | 182.22 | 5.0 g (0.027 mol) |

| Acetone | C₃H₆O | 58.08 | 10 mL (excess) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL |

| Distilled Water | H₂O | 18.02 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

| Dilute Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of benzophenone in 30 mL of 95% ethanol.

-

Addition of Acetone: To this solution, add 10 mL of acetone. Stir the mixture at room temperature until the benzophenone is completely dissolved.

-

Base Addition: In a separate beaker, prepare a solution of 2.5 g of sodium hydroxide in 20 mL of distilled water and cool it in an ice bath. Slowly add the cold NaOH solution dropwise to the stirred benzophenone-acetone solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C using an ice bath during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] The formation of a yellow precipitate indicates product formation. The reaction is typically complete within 2-4 hours.[6]

-

Workup and Isolation: Pour the reaction mixture into a beaker containing about 200 g of crushed ice. Neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.[3][12]

-

Product Collection: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining NaOH and other water-soluble impurities.[3]

-

Drying: Allow the product to air dry completely.

Purification

Recrystallization is a standard and effective method for purifying the crude this compound.[5]

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to dry completely.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using modern spectroscopic techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point indicates a high degree of purity. |

| ¹H NMR | Characteristic peaks for the methyl protons, the vinylic proton, and the aromatic protons.[13][14] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the vinylic carbons, the methyl carbon, and the aromatic carbons.[14] |

| FTIR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone, and bands for C=C and aromatic C-H stretches.[14][15] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄O, MW: 222.28 g/mol ).[14] |

Conclusion

This guide has provided a detailed and practical framework for the synthesis of this compound via the Claisen-Schmidt condensation. By understanding the underlying mechanism and adhering to the optimized experimental protocol, researchers can reliably produce this valuable chalcone derivative. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of chalcones, empowering scientists in their pursuit of novel therapeutic agents and other advanced materials.

References

-

[Username]. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]

-

Study.com. (n.d.). Write an aldol condensation product formed from the reaction between acetone and benzophenone. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

[Username]. (2024, October 6). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone [Video]. YouTube. Retrieved from [Link]

-

Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Retrieved from [Link]

-

ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The aldol condensation of acetone with acetophenone. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

-

Chegg.com. (2021, May 19). Solved Multistep Synthesis Preparation of. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chegg.com. (2020, September 25). Multistep Synthesis Preparation of. Retrieved from [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Scribd. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

[Username]. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

[Username]. (2020, March 29). 1: Acetophenone gives aldol condensation. Statement-2: B [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MD Topology. (n.d.). This compound. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. praxilabs.com [praxilabs.com]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C16H14O | CID 613558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-Depth Technical Guide to 4,4-Diphenyl-3-buten-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-3-buten-2-one, a prominent member of the chalcone family, is a versatile organic compound characterized by an α,β-unsaturated ketone core flanked by two phenyl groups. This structural motif imparts a unique combination of chemical reactivity and biological potential, making it a molecule of significant interest in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in medicinal chemistry.

Molecular Structure and Identification

The fundamental architecture of this compound underpins its characteristic properties.

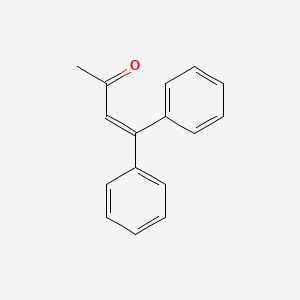

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,4-diphenylbut-3-en-2-one[1] |

| Synonyms | This compound, 3-Buten-2-one, 4,4-diphenyl-[1] |

| CAS Number | 3539-38-6 |

| Molecular Formula | C₁₆H₁₄O[1] |

| Molecular Weight | 222.28 g/mol [1] |

| InChI | InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3[1] |

| InChIKey | KCHQXPGUJBVNTN-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C=C(c1ccccc1)c1ccccc1 |

Physical Properties

A comprehensive understanding of the physical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 33 °C | SpectraBase |

| Boiling Point | Not available | |

| Appearance | Light yellow low melting crystalline mass or solid | [2] |

| Solubility | Freely soluble in alcohol, benzene, chloroform, and diethyl ether. Very slightly soluble in petroleum ether and water. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, vinyl, and aromatic protons. The exact chemical shifts can vary slightly depending on the solvent used.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl, vinyl, and aromatic carbons, as well as the methyl carbon.[3][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[3][7] The spectrum is typically acquired on a neat sample (melt) as a capillary film.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1680-1640 | C=C stretch (alkene) |

| ~1660 | C=O stretch (α,β-unsaturated ketone) |

| ~1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of an α,β-unsaturated ketone, with major fragments arising from cleavage adjacent to the carbonyl group.[1][8] Common fragments observed include the loss of a methyl group (M-15) and a phenyl group (M-77).

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[9][10][11]

Michael Addition

The presence of the electron-withdrawing carbonyl group renders the β-carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles in a Michael addition reaction.[9][12] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Figure 2: Generalized scheme of a Michael addition reaction with this compound.

Synthesis of Heterocyclic Compounds

The versatile reactivity of the chalcone scaffold makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse pharmacological activities.

-

Pyrimidines: Condensation of chalcones with urea or thiourea in the presence of a base is a common method for the synthesis of pyrimidine derivatives.[2][13][14][15][16] These compounds are known to exhibit a wide range of biological activities.

-

Pyrazoles: Reaction of chalcones with hydrazine or its derivatives leads to the formation of pyrazoline and pyrazole rings.[17][18][19][20] This reaction typically proceeds through a cyclocondensation mechanism.

Synthesis of this compound

A well-established method for the laboratory-scale synthesis of this compound involves a multi-step sequence starting from ethyl acetoacetate. This synthesis elegantly demonstrates the use of a protecting group to achieve selective reactivity.

Experimental Protocol: Grignard Synthesis

This synthesis can be conceptually broken down into three key stages:

-

Protection of the Ketone: The more reactive ketone group of ethyl acetoacetate is selectively protected as a ketal.

-

Grignard Reaction: The ester group of the protected intermediate reacts with a Grignard reagent (phenylmagnesium bromide).

-

Deprotection and Dehydration: The protecting group is removed, and the resulting tertiary alcohol undergoes dehydration to yield the final product.

Figure 3: Workflow for the synthesis of this compound via a Grignard reaction.

Applications in Drug Development

Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in enzymes.

While specific studies on the biological activity of this compound are not extensively reported, its structural similarity to other biologically active chalcones suggests its potential as a lead compound for the development of novel therapeutic agents. For instance, related chalcone derivatives have been investigated for their cytotoxicity against various cancer cell lines.[21][22][23][24][25] Further research is warranted to explore the pharmacological profile of this specific molecule and its derivatives.

Conclusion

This compound is a valuable organic compound with a rich chemistry and significant potential for applications in medicinal chemistry and materials science. Its synthesis is well-established, and its reactivity, centered around the α,β-unsaturated ketone system, provides a gateway to a diverse array of more complex molecules, including various heterocyclic systems. As the quest for novel therapeutic agents continues, the chalcone scaffold, as exemplified by this compound, remains a promising area for further investigation and development.

References

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S108. [Link]

-

Patel, K., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 629-636. [Link]

-

Thirunarayanan, G. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 44-51. [Link]

-

Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]

-

Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(5), 1471-1475. [Link]

-

Sravani, G., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1), 2349-6002. [Link]

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 459-466. [Link]

-

Kumar, R. S., et al. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research, 6(1), 44-51. [Link]

-

Gherghiceanu, F., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Molecules, 25(19), 4434. [Link]

-

Wahyuningsih, S. P. A., et al. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Alchemy Jurnal Penelitian Kimia, 16(2), 145-152. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diphenylbut-3-en-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [FTIR]. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

MDPI. (2021). 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. Molecules, 26(16), 4993. [Link]

-

Chegg. (2018). Solved Please analyze the following IR spectrum of | Chegg.com. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [1H NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-3-Buten-2-one. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

PubMed. (2000). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Retrieved from [Link]

-

ChemBK. (n.d.). (E)-4-Phenyl-3-Buten-2-One. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

-

Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Michael reaction. Retrieved from [Link]

-

Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

-

PubMed. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Retrieved from [Link]

-

National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. Retrieved from [Link]

Sources

- 1. This compound | C16H14O | CID 613558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. pnrjournal.com [pnrjournal.com]

- 15. rjptonline.org [rjptonline.org]

- 16. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. ijirt.org [ijirt.org]

- 19. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 21. Buy 4-Phenyl-3-buten-2-one [smolecule.com]

- 22. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. media.neliti.com [media.neliti.com]

- 24. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 4,4-Diphenyl-3-buten-2-one: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Diphenyl-3-buten-2-one, a chalcone derivative with significance in synthetic chemistry and as a scaffold in drug discovery. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is designed to move beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for the characterization of this and similar α,β-unsaturated ketones.

Introduction: The Analytical Imperative for Chalcones

This compound is a member of the chalcone family, which are α,β-unsaturated ketones that serve as crucial intermediates in the synthesis of various heterocyclic compounds and are foundational scaffolds in medicinal chemistry.[1][2] The biological activity of these molecules is intrinsically linked to their precise structure and purity. Therefore, unambiguous characterization using a suite of orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for scientific integrity and the successful development of novel therapeutics.

This guide provides an in-depth analysis of the key spectroscopic techniques—NMR, IR, and MS—used to elucidate and confirm the structure of this compound. Our approach emphasizes the "why" behind the data, linking spectral features directly to the molecule's electronic and structural properties.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₁₆H₁₄O) contains several key features that dictate its spectroscopic signature:

-

An α,β-unsaturated ketone system, which involves conjugation between the carbonyl group (C=O) and the alkene (C=C) double bond. This conjugation influences both IR and NMR spectra.

-

A vinylic proton on the α-carbon.

-

Two phenyl groups attached to the β-carbon, creating a sterically hindered and electronically rich environment.

-

A methyl group adjacent to the carbonyl, providing a distinct singlet in the ¹H NMR spectrum.

The systematic IUPAC name for this compound is 4,4-diphenylbut-3-en-2-one.[3]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Expertise & Causality: The chemical shift of a proton is governed by the electron density around it. In this compound, the electronegativity of the carbonyl group and the anisotropic effects of the phenyl rings and the C=C double bond are the primary determinants of the proton chemical shifts.

Data Interpretation & Summary: The ¹H NMR spectrum is expected to show three main signals corresponding to the aromatic, vinylic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) | Protons on the phenyl rings are in a complex environment and typically appear as a multiplet in this region. |

| ~6.70 | Singlet | 1H | Vinylic proton (=CH) | This proton is on the double bond (C3). It is deshielded by the conjugated system. Due to the absence of adjacent protons, it appears as a singlet. |

| ~2.40 | Singlet | 3H | Methyl protons (-COCH₃) | The protons of the methyl group (C1) are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They appear as a singlet as there are no neighboring protons. |

Note: Data compiled from SpectraBase.[3][4] Chemical shifts are reported for CDCl₃ solvent and may vary slightly with other solvents.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Shimming: Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment on a 300 MHz or higher field spectrometer. A pulse angle of 45-90 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy is a powerful tool for identifying all unique carbon atoms in a molecule, providing a "carbon skeleton" map.

Expertise & Causality: The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.

Data Interpretation & Summary: The structure of this compound has 10 unique carbon environments (some phenyl carbons are equivalent by symmetry).

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~197.0 | C=O (C2) | Carbonyl carbons are highly deshielded and appear significantly downfield. This value is typical for a conjugated ketone.[5] |

| ~155.0 | =C(Ph)₂ (C4) | The quaternary alkene carbon attached to two phenyl groups is deshielded due to its sp² hybridization and attachment to the aromatic rings. |

| ~140.0, 137.0 | Quaternary Phenyl Carbons | The ipso-carbons of the phenyl rings to which the alkene is attached. |

| ~130.0, 129.0, 128.5 | Phenyl CH Carbons | Aromatic carbons bearing a proton. The multiple signals arise from the ortho, meta, and para positions, which are chemically distinct. |

| ~122.0 | =CH (C3) | The sp² carbon of the alkene that is bonded to a proton. |

| ~28.0 | -CH₃ (C1) | The sp³ hybridized methyl carbon, appearing in the typical upfield aliphatic region. |

Note: Data compiled from SpectraBase and general organic chemistry data.[6][7] Chemical shifts are reported for CDCl₃ solvent.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrumentation: Use a 75 MHz or higher field spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR due to the lower sensitivity of the ¹³C nucleus and longer relaxation times.

-

Processing: Process the data similarly to the ¹H spectrum. The solvent peak (CDCl₃) can be used as a secondary reference at δ 77.16 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The bond between two atoms can be modeled as a spring. The frequency at which it vibrates depends on the masses of the atoms and the strength of the bond. Conjugation delocalizes pi-electrons, weakening the C=O and C=C double bonds slightly and thus lowering their stretching frequencies compared to non-conjugated analogues.

Data Interpretation & Summary:

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3060-3030 | Aromatic/Vinylic C-H | Stretch |

| ~2925 | Aliphatic C-H | Stretch |

| ~1660-1685 | Conjugated Ketone (C=O) | Stretch |

| ~1610 | Alkene (C=C) | Stretch |

| ~1580, 1490, 1445 | Aromatic C=C | Ring Stretches |

Note: Data compiled from SpectraBase and general IR correlation tables.[8][9] The C=O stretch is a key diagnostic peak.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns.

Expertise & Causality: In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways, primarily by breaking the weakest bonds or forming stable neutral molecules or radical fragments.

Data Interpretation & Summary: The molecular formula C₁₆H₁₄O gives an exact mass of approximately 222.10 g/mol .[3]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale of Formation |

| 222 | [C₁₆H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 207 | [M - CH₃]⁺ | Loss of the methyl radical from the molecular ion. |

| 179 | [M - COCH₃]⁺ | Loss of the acetyl radical, a common cleavage for methyl ketones. |

| 178 | [C₁₄H₁₀]⁺• | Loss of acetone (CH₃COCH₃) via rearrangement. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment from phenyl ketones. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: Fragmentation data compiled from PubChem and NIST spectral libraries.[3]

Caption: Simplified EI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Unified Analytical Picture

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups with insight into conjugation, and mass spectrometry provides the molecular weight and a fragmentation fingerprint. When used in concert, these techniques provide a self-validating and definitive characterization of the molecule, a critical requirement for its use in research, synthesis, and drug development.

References

- Chande, A. The Grignard Reaction: Synthesis of this compound. University of Toronto Scarborough.

- Mohrig, J. R., et al. The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. Journal of Chemical Education.

- Dönbak Kılıç, E., & Turgut, Z. Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.

- ResearchGate. 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz. ResearchGate.

- SpectraBase. This compound. SpectraBase.

- Al-Amiery, A. A., et al. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry.

- Ahmad, F. Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar.

- Issa, F.M., et al. Spectroscopic Investigation of Some Chalcones. ResearchGate.

- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Chegg. Multistep Synthesis Preparation of this compound. Chegg.com.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Chegg. Solved Multistep Synthesis Preparation of this compound. Chegg.com.

- Borane, N., et al. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.

- Chemical Synthesis Database. This compound. Chemical Synthesis Database.

- SpectraBase. This compound - Optional[FTIR] - Spectrum. SpectraBase.

- ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate.

- mzCloud. 4 Phenyl 3 buten 2 one. mzCloud.

- Chegg. Solved Please analyze the following IR spectrum of this compound. Chegg.com.

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

- 1. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. [PDF] Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives | Semantic Scholar [semanticscholar.org]

- 3. This compound | C16H14O | CID 613558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4-Diphenyl-3-buten-2-one: Starting Materials and Strategic Selection

Abstract

4,4-Diphenyl-3-buten-2-one, a chalcone derivative, serves as a valuable scaffold in medicinal chemistry and materials science. The strategic synthesis of this α,β-unsaturated ketone hinges on the judicious selection of starting materials, which dictates the synthetic route's efficiency, scalability, and overall yield. This technical guide provides an in-depth analysis of the primary synthetic strategies for this compound, with a core focus on the rationale behind the choice of precursors. We will explore two principal pathways: a multi-step Grignard-based synthesis and a more direct Aldol condensation approach. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthetic landscape for this important molecule.

Introduction: The Significance of this compound

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are a class of naturally occurring compounds that have garnered significant attention due to their diverse biological activities.[1][2] this compound, a structural analogue, possesses the characteristic enone functionality which is a key pharmacophore. The synthesis of such molecules is a cornerstone of many research programs aimed at discovering new therapeutic agents and functional materials. The choice of synthetic route is a critical decision, directly influenced by the availability and reactivity of the starting materials.

Primary Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached through several established organic transformations. This guide will focus on the two most prominent methods, detailing the required starting materials and the chemical logic underpinning each step.

Multi-step Synthesis via Grignard Reaction

A well-documented and reliable method for the preparation of this compound involves a multi-step sequence commencing with ethyl acetoacetate.[3][4][5] This strategy is particularly instructive as it showcases the use of protecting groups to achieve selective transformations on a bifunctional molecule.

Core Starting Materials:

-

Ethyl Acetoacetate: A versatile β-ketoester that provides the four-carbon backbone of the target molecule.

-

Ethylene Glycol: Used as a protecting group for the more reactive ketone functionality of ethyl acetoacetate.

-

Phenylmagnesium Bromide: A Grignard reagent that introduces the two phenyl groups.

-

Acid Catalyst (e.g., p-toluenesulfonic acid): For the protection and deprotection steps.

Causality Behind Experimental Choices:

Ethyl acetoacetate possesses two electrophilic centers: a ketone and an ester.[3] Direct reaction with a Grignard reagent would lead to a mixture of products due to the high reactivity of both carbonyl groups. To ensure a selective reaction at the ester carbonyl, the more reactive ketone is first protected as a cyclic ketal using ethylene glycol.[3][4][5] This protection is crucial for the success of the synthesis.

The subsequent Grignard reaction with two equivalents of phenylmagnesium bromide attacks the ester, forming a tertiary alcohol.[4] The final step involves acidic workup, which serves a dual purpose: it removes the ketal protecting group and facilitates the dehydration of the tertiary alcohol to yield the conjugated enone system of this compound.[3][4]

Experimental Workflow: Grignard Synthesis

Sources

An In-depth Technical Guide to the Solubility of 4,4-Diphenyl-3-buten-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-3-buten-2-one, a chalcone derivative, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile in common organic solvents paramount for its application in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its molecular properties that govern its solubility and providing detailed protocols for its experimental determination.

Molecular Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key physicochemical properties are:

-

Molecular Structure: The presence of two phenyl rings contributes to the molecule's significant nonpolar character. The α,β-unsaturated ketone moiety introduces a polar functional group.

-

Polarity and Lipophilicity: The calculated XLogP3-AA value for this compound is 3.9, indicating a high degree of lipophilicity and a preference for nonpolar environments.[1]

-

Polar Surface Area (PSA): The topological polar surface area is 17.1 Ų, which is relatively small, further suggesting limited interaction with polar solvents.[1]

-

Hydrogen Bonding Capability: this compound possesses one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors.[1] This limits its ability to form strong hydrogen bonds with protic solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through London dispersion forces. Given the large nonpolar surface area of the two phenyl rings in this compound, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess dipole-dipole interactions in addition to dispersion forces. The polar carbonyl group in this compound can engage in dipole-dipole interactions with these solvents, suggesting moderate to good solubility.

-

Polar Protic Solvents: Polar protic solvents, such as ethanol and methanol, are characterized by their ability to form hydrogen bonds. While the carbonyl oxygen of this compound can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the molecule and its overall nonpolar nature will likely limit its solubility in these solvents compared to less polar options.

-

Water: As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for the largely nonpolar this compound.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility of this compound | Rationale for Prediction |

| Hexane | Nonpolar | 0.1 | 1.88 | High | "Like dissolves like" - strong van der Waals interactions between the nonpolar solute and solvent. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | High | Similar aromatic character allows for favorable π-stacking interactions in addition to van der Waals forces. |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | High | Good balance of polarity to interact with the ketone group and nonpolar character to solvate the phenyl rings. |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.33 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the ethyl groups provide nonpolar character. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Moderate | The polar carbonyl group of acetone can interact with the ketone of the solute, but the overall polarity is higher, which may slightly reduce solubility compared to less polar solvents. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderate | Similar to acetone, the ester group offers polarity for interaction, but the overall polarity may limit extensive solvation of the nonpolar regions. |

| Ethanol | Polar Protic | 4.3 | 24.55 | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding with the solute's carbonyl oxygen, but the strong solvent-solvent hydrogen bonding and the solute's large nonpolar structure will likely hinder high solubility. |

| Methanol | Polar Protic | 5.1 | 32.70 | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol, leading to a greater energy penalty for solvating the large nonpolar molecule. |

| Water | Polar Protic | 10.2 | 80.1 | Very Low / Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for the nonpolar and lipophilic this compound. |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following is a standard protocol for determining the equilibrium solubility of a crystalline solid in an organic solvent.

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the solute per volume of the solvent (e.g., mg/mL or g/100mL).

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Presentation:

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | 25 | Value | Value |

| Solvent B | 25 | Value | Value |

| Solvent C | 25 | Value | Value |

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid.

Logical Relationships in Solubility Prediction

The interplay between solute and solvent properties determines the overall solubility. This can be visualized as follows:

Sources

An In-depth Technical Guide to 4,4-Diphenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4-Diphenyl-3-buten-2-one, a compound of interest in organic synthesis and potentially in medicinal chemistry. This document delves into its chemical identity, synthesis, physical and spectral properties, and handling protocols, offering field-proven insights into its scientific context.

Introduction and Chemical Identity

This compound, an α,β-unsaturated ketone, is a solid organic compound. Its structure features a butenone backbone with two phenyl group substituents on the fourth carbon. This diphenyl substitution significantly influences its steric and electronic properties compared to its mono-phenyl analog, benzalacetone.

CAS Number: 837-66-1[1]

This unique structure makes it a valuable intermediate in various organic syntheses. The conjugated system, encompassing the phenyl rings, the carbon-carbon double bond, and the carbonyl group, is the primary locus of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| CAS Number | 837-66-1 | [1] |

| IUPAC Name | 4,4-diphenylbut-3-en-2-one | [1] |

| Appearance | Solid (Flake) | [2] |

| Melting Point | 33°C | [3] |

Spectroscopic Data:

Comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR and ¹³C NMR Spectra: Available through spectral databases.[4][5][6]

-

Infrared (IR) Spectrum: Available through spectral databases.[3]

-

Mass Spectrum (MS): Available through spectral databases.[4]

Synthesis Protocol: A Grignard-Based Approach

The synthesis of this compound is a classic example of a multi-step organic synthesis that employs a protecting group strategy to achieve the desired product. The following protocol is a robust method starting from ethyl acetoacetate.[7]

Rationale Behind the Synthetic Strategy

Ethyl acetoacetate possesses two electrophilic centers: a ketone and an ester. Direct reaction with an organometallic reagent like a Grignard reagent would lead to a mixture of products due to competitive attack at both sites. To ensure selective reaction at the ester carbonyl, the more reactive ketone carbonyl is first protected as a ketal. Following the Grignard reaction, the protecting group is removed, and a dehydration reaction yields the final α,β-unsaturated ketone.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Protection of the Ketone

-

To a round-bottomed flask, add ethyl acetoacetate, hexanes, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark apparatus and a condenser.

-

Reflux the mixture to azeotropically remove water, driving the ketal formation to completion.

-

Upon completion, cool the reaction mixture and work up to isolate the ethyl acetoacetate ethylene ketal.

Step 2: Grignard Reaction

-

In a separate flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve the protected ethyl acetoacetate from Step 1 in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent to obtain the crude tertiary alcohol.

Step 3: Ketal Hydrolysis and Dehydration

-

Dissolve the crude tertiary alcohol in acetone.

-

Add water and concentrated hydrochloric acid.

-

Reflux the mixture. During this step, the ketal is hydrolyzed to the ketone, and the tertiary alcohol undergoes dehydration to form the conjugated double bond.

-

After cooling, perform an aqueous workup, including extraction with ether and washing with sodium bicarbonate solution.

-

Dry the organic layer and remove the solvent to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.[7]

Reactivity and Potential Applications

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic addition at the β-carbon (Michael addition) or at the carbonyl carbon.

While the biological activities of this compound are not extensively documented in publicly available literature, its structural class, chalcones, is known for a wide range of pharmacological effects. For instance, the related compound trans-4-Phenyl-3-buten-2-one (benzalacetone) has been investigated for its antimicrobial and cytotoxic properties.[8] It is plausible that this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological profile of this specific molecule and its derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a synthetically accessible compound with an interesting chemical structure. The provided Grignard-based synthesis protocol offers a reliable method for its preparation. While its direct applications in drug development are yet to be fully explored, its chalcone-like scaffold suggests potential for future research in medicinal chemistry. As with any chemical, proper safety precautions are paramount during its handling and use.

References

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. Available from: [Link]

-

ACS Publications. The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone | Journal of Chemical Education. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

LookChem. 3-Buten-2-one, 4,4-diphenyl-, oxime, (Z)- Safety Data Sheets(SDS). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chegg. Multistep Synthesis Preparation of. Available from: [Link]

-

Chegg. Solved Please analyze the following IR spectrum of. Available from: [Link]

- Google Patents. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

Chemical Synthesis Database. This compound. Available from: [Link]

- Google Patents. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Automated Topology Builder. This compound | C 16 H 14 O | MD Topology | NMR | X-Ray. Available from: [Link]

-

Studylib. The Grignard Reaction: Synthesis of this compound - Aroon Chande. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Chegg. Solved Multistep Synthesis Preparation of. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Available from: [Link]

-

NPAA. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Available from: [Link]

-

IAJPR. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Available from: [Link]

-

Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Available from: [Link]

Sources

- 1. This compound | C16H14O | CID 613558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. aroonchande.com [aroonchande.com]

- 8. Buy 4-Phenyl-3-buten-2-one [smolecule.com]

molecular weight of 4,4-Diphenyl-3-buten-2-one

An In-Depth Technical Guide to the Molecular Weight Determination of 4,4-Diphenyl-3-buten-2-one

Executive Summary

This technical guide provides a comprehensive framework for the determination and validation of the , a chalcone derivative with relevance in synthetic chemistry and drug discovery. The document moves beyond a simple statement of the compound's molecular weight to detail the multi-faceted analytical approach required for its unambiguous confirmation. We will explore the foundational principles of theoretical mass calculation, the primary role of mass spectrometry for empirical verification, and the essential corroborative function of spectroscopic and chromatographic techniques. The causality behind experimental choices and the interpretation of analytical data are emphasized, providing researchers, scientists, and drug development professionals with a robust understanding of how a fundamental property like molecular weight is established with high scientific integrity.

Part 1: Foundational Chemical Properties of this compound

This compound is an α,β-unsaturated ketone, belonging to the chalcone class of compounds. Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond and flanked by two phenyl rings, is fundamental to its chemical reactivity and spectroscopic properties. An accurate understanding of its molecular weight is the first step in any quantitative study, from synthetic yield calculations to pharmacological dose-response assays.

The molecular weight is determined from the molecular formula, which is established through elemental analysis and, more commonly, confirmed by a combination of spectroscopic methods.

| Identifier | Value | Source |

| IUPAC Name | 4,4-diphenylbut-3-en-2-one | PubChem[1] |

| Molecular Formula | C₁₆H₁₄O | PubChem[1], SpectraBase[2] |

| CAS Number | 837-66-1 | PubChem[1] |

| Molecular Weight | 222.28 g/mol | PubChem[1] |

| Exact Mass | 222.104465 Da | PubChem[1], SpectraBase[2] |

The Molecular Weight (or molar mass) is an average value calculated using the standard atomic weights of the constituent elements, accounting for their natural isotopic abundance. This value is crucial for gravimetric measurements and solution preparation. The Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value that is experimentally determined by high-resolution mass spectrometry.

Part 2: Primary Method for Molecular Weight Determination: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the exact mass with high precision.[3] For a compound like this compound, Electrospray Ionization (ESI) is a highly effective and common ionization method.[4][5]

Analytical Workflow: ESI-MS

The causality behind this workflow is to gently transfer the analyte from a liquid solution into the gas phase as an ion with minimal fragmentation, allowing for the clear identification of the molecular ion.

Caption: Workflow for molecular weight determination via ESI-MS.

Experimental Protocol: ESI-Mass Spectrometry

This protocol is designed to be self-validating through the use of an internal calibrant and the clear identification of the expected molecular ion.

-

Sample Preparation:

-

Action: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid.

-

Causality: A dilute solution prevents detector saturation and analyte aggregation. The solvent system is compatible with ESI and promotes efficient ionization. Formic acid is added to facilitate protonation, leading to the formation of the positive ion [M+H]⁺, which is readily detected.

-

-

Instrument Calibration:

-

Action: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate, HP-mix).

-

Causality: Calibration ensures high mass accuracy, allowing the experimentally measured m/z to be confidently matched to the theoretical exact mass. This is a critical step for trustworthiness.

-

-

Ionization and Data Acquisition:

-

Action: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire data over a relevant mass range (e.g., m/z 100-500).

-

Causality: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺. The mass range is selected to comfortably include the expected molecular ion.

-

-

Data Analysis:

-

Action: Process the resulting mass spectrum. Identify the peak corresponding to the protonated molecule.

-

Expected Result: A prominent peak should be observed at an m/z value corresponding to the exact mass of C₁₆H₁₄O plus the mass of a proton (H⁺).

-

Theoretical Exact Mass (M): 222.1045 Da

-

Mass of Proton (H⁺): 1.0078 Da

-

Expected [M+H]⁺: 223.1123 Da

-

-

Structural Confirmation via Tandem MS (MS/MS)

To further increase confidence, the molecular ion can be subjected to fragmentation. The fragmentation pattern serves as a "fingerprint" that can confirm the compound's structure. Chalcones exhibit characteristic fragmentation pathways, often involving losses of phenyl or carbonyl groups.[6][7]

Caption: Representative fragmentation of the protonated parent molecule.

Part 3: Corroborative Analysis & Purity Assessment

While MS provides the direct molecular weight, its accuracy is predicated on the purity and structural identity of the analyte. Therefore, other analytical techniques are essential for a complete and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy does not directly measure molecular weight, but it is the most powerful tool for elucidating the precise atomic arrangement of a molecule.[3] By confirming the structure of this compound, NMR validates the molecular formula (C₁₆H₁₄O) and, by extension, the calculated theoretical molecular weight. Both ¹H and ¹³C NMR spectra are available for this compound.[1][2][8][9]

-

¹H NMR: Confirms the presence and connectivity of hydrogen atoms (e.g., methyl protons, vinyl protons, aromatic protons).

-

¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon, vinyl carbons, and distinct aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a sample.[10] An accurate molecular weight determination is meaningless if the sample is impure. The presence of impurities would lead to additional signals in the mass spectrum, confounding the analysis.

Analytical Workflow: HPLC Purity Check

Caption: Workflow for sample purity assessment via HPLC.

Experimental Protocol: Reverse-Phase HPLC

-

System Preparation:

-

Action: Use a C18 reverse-phase column. Prepare a mobile phase gradient, for example, from 90:10 water:acetonitrile to 10:90 water:acetonitrile (both with 0.1% TFA).

-

Causality: A C18 column is a robust choice for separating moderately nonpolar organic molecules. A gradient elution is employed to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.

-

-

Sample Analysis:

-

Action: Dissolve the sample in the mobile phase and inject a known volume. Monitor the elution at a relevant wavelength (e.g., 254 nm or 310 nm, where the chromophores of the molecule absorb light).

-

Causality: Monitoring at a UV wavelength where the analyte absorbs ensures high sensitivity.

-

-

Data Interpretation:

-

Action: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Trustworthiness: A sample purity of >95% is typically required for confident structural and molecular weight characterization.

-

Part 4: Significance in Research and Drug Development

The precise and confirmed is not merely an academic detail; it is a critical parameter in the drug discovery and development pipeline.[11]

-

Stoichiometry and Synthesis: All synthetic planning, reaction monitoring, and yield calculations rely on accurate molecular weights to convert between mass and moles.

-

Compound Identity and Registration: Unambiguous confirmation of molecular weight and structure is a fundamental regulatory requirement for any new chemical entity.

-

Pharmacological Assays: Preparing solutions of known molar concentrations for in vitro and in vivo testing is impossible without an accurate molecular weight, directly impacting the reliability of dose-response data.

-

Computational Chemistry: Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) models use molecular weight as a key descriptor.

-

Drug-Likeness Properties: Molecular weight is a primary component of heuristic filters like Lipinski's "Rule of Five," which suggests that orally active drugs often have a molecular weight under 500 Da. At 222.28 g/mol , this compound comfortably fits this criterion.

Conclusion

The is 222.28 g/mol , with a monoisotopic mass of 222.1045 Da.[1][2] This guide has demonstrated that establishing this fundamental property with scientific rigor is a multi-step process. It begins with the theoretical calculation from the molecular formula and is empirically validated by high-resolution mass spectrometry. This primary determination is supported by essential corroborative data from NMR, which confirms the molecular structure, and HPLC, which ensures sample purity. This integrated analytical approach provides the high level of confidence required by researchers and drug development professionals to build upon this foundational data in their scientific endeavors.

References

-

Cai, Y., et al. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(8), 886-95. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 613558, this compound. [Link]

-

Chande, A. The Grignard Reaction: Synthesis of this compound. Aroon Chande, Department of Chemistry, University of Toronto.[Link]

-

Paulson, D. R., et al. (1998). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. Journal of Chemical Education, 75(4), 466. [Link]

-

Wiley-VCH GmbH. This compound. SpectraBase. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Sagan, F., et al. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 26(11), 3379. [Link]

-

Öcal, N., & Er, M. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. [Link]

-

Polymer Science Learning Center. Determination of Molecular Weight. University of Southern Mississippi. [Link]

-

Shan, L., et al. (2017). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. [Link]

-

Wiley-VCH GmbH. This compound - Optional[13C NMR]. SpectraBase. [Link]

-

Chen, M. (1994). Mass spectrometry of chalcones. California State University, Fresno ScholarWorks. [Link]

-

Artem'ev, A. V., et al. (2018). ¹H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]

-

Wiley-VCH GmbH. This compound - Optional[1H NMR]. SpectraBase. [Link]

-

Lee, S., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(5), 882-887. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

Sources

- 1. This compound | C16H14O | CID 613558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Determination of Molecular Weight [eng.uc.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 4,4-Diphenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenyl-3-buten-2-one, a chalcone derivative, is a valuable building block in organic synthesis and holds potential in various research and development applications. Ensuring the chemical integrity of this compound is paramount for reproducible experimental results and the development of stable formulations. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its inherent chemical stability, explore potential degradation pathways including photodegradation, oxidation, and hydrolysis, and provide field-proven recommendations for its handling and storage. Furthermore, this guide outlines a detailed protocol for conducting stability studies based on ICH Q1A guidelines, enabling researchers to validate and ensure the long-term integrity of their samples.

Introduction: Understanding the Molecule